molecular formula C15H12ClFO2 B2833884 2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde CAS No. 1096334-56-3

2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde

Cat. No.: B2833884
CAS No.: 1096334-56-3
M. Wt: 278.71
InChI Key: SLCOKCNBAGCSDB-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde is an organic compound with a complex structure that includes a chloro, ethyl, and fluorobenzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde typically involves multiple steps, including halogenation, alkylation, and formylation reactions. One common method involves the reaction of 4-chloro-3-ethylphenol with 5-fluorobenzaldehyde under specific conditions to achieve the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzoic acid.

    Reduction: Formation of 2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenoxy)-5-fluorobenzaldehyde
  • 2-(4-Chloro-3-ethylphenoxy)-4-fluorobenzaldehyde
  • 2-(4-Bromo-3-ethylphenoxy)-5-fluorobenzaldehyde

Uniqueness

2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde is unique due to its specific combination of chloro, ethyl, and fluoro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-chloro-3-ethylphenoxy)-5-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO2/c1-2-10-8-13(4-5-14(10)16)19-15-6-3-12(17)7-11(15)9-18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCOKCNBAGCSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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